1-Azido-2-chloroethane
CAS No.: 53422-48-3
Cat. No.: VC3850892
Molecular Formula: C2H4ClN3
Molecular Weight: 105.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53422-48-3 |
|---|---|
| Molecular Formula | C2H4ClN3 |
| Molecular Weight | 105.53 g/mol |
| IUPAC Name | 1-azido-2-chloroethane |
| Standard InChI | InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2 |
| Standard InChI Key | BKMHDXMAZYSQLJ-UHFFFAOYSA-N |
| SMILES | C(CCl)N=[N+]=[N-] |
| Canonical SMILES | C(CCl)N=[N+]=[N-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a two-carbon chain with a chlorine atom at the first position and an azido group at the second (Cl-CH₂-CH₂-N₃). Computational studies reveal bond lengths of 1.76 Å for C-Cl and 1.13 Å for N-N bonds, with a dipole moment of 3.2 D due to the electron-withdrawing azide group .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 105.53 g/mol | |
| Density | 1.146 g/cm³ (estimated) | |
| Boiling Point | 77°C at 24 Torr | |
| Solubility | Miscible in chloroform, sparingly in DMSO |
The compound exists as a colorless to pale yellow liquid under standard conditions and exhibits sensitivity to light and heat, necessitating storage at −20°C in amber glass .
Synthesis and Purification
Primary Synthetic Routes
The most common synthesis involves nucleophilic substitution of 2-chloroethanol with sodium azide (NaN₃) in aqueous media :
Reaction conditions typically include refluxing at 80°C for 12–24 hours under inert atmosphere, yielding >80% purity . Alternative methods employ bromoethane precursors, but these are less efficient due to competing elimination reactions.
Purification Techniques
Post-synthesis, the crude product is extracted with diethyl ether, dried over MgSO₄, and distilled under reduced pressure (24 Torr). Gas chromatography (GC) analyses confirm purity >95%, with residual solvents <0.1% .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chloro group undergoes substitution with nucleophiles such as amines or thiols. For example, reaction with ethylamine produces 1-azido-2-aminoethane, a precursor to triazole-based pharmaceuticals :
Cycloaddition Reactions
The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. A 2023 study demonstrated its use in synthesizing fluorinated triazoles with applications in agrochemicals :
Reduction Pathways
Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the azido group to a primary amine, yielding 1-chloro-2-aminoethane, a key intermediate in polymer chemistry .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block for antiviral agents. For instance, its triazole derivatives inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with IC₅₀ values of 2.3 μM .
Materials Science
In polymer networks, photo-crosslinking via azide groups enhances mechanical strength. A 2024 study reported epoxy resins with 30% improved tensile modulus after functionalization with 1-azido-2-chloroethane .
Bioorthogonal Labeling
The azido group’s bioorthogonality enables selective labeling of biomolecules. Researchers have conjugated it to glucose analogs for tracking cellular uptake via click chemistry .
Comparative Analysis with Analogues
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